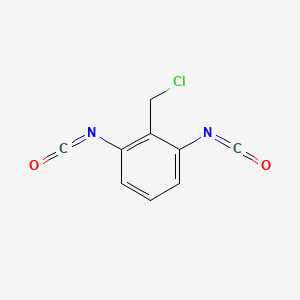
2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of both chloro and phosphonamidate groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate typically involves the reaction of 2-chloro-1-(4-chlorophenyl)ethenyl chloride with triethylphosphonamidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or toluene, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Hydrolysis: The phosphonamidate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to oxides or reduced forms, respectively.
科学的研究の応用
2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce chloro and phosphonamidate groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethyl
特性
CAS番号 |
59149-93-8 |
|---|---|
分子式 |
C14H20Cl2NO2P |
分子量 |
336.2 g/mol |
IUPAC名 |
N-[[2-chloro-1-(4-chlorophenyl)ethenoxy]-ethylphosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C14H20Cl2NO2P/c1-4-17(5-2)20(18,6-3)19-14(11-15)12-7-9-13(16)10-8-12/h7-11H,4-6H2,1-3H3 |
InChIキー |
LWCJGUVDKANYFL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)P(=O)(CC)OC(=CCl)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)

![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)

![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)







